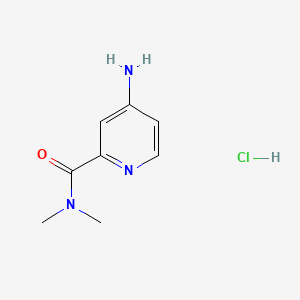
4-amino-N,N-dimethylpyridine-2-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 4-position, a dimethylamino group at the 2-position, and a carboxamide group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Oxidation: Pyridine is first oxidized to form 4-pyridylpyridinium cation.
Reaction with Dimethylamine: The 4-pyridylpyridinium cation then reacts with dimethylamine to form N,N-dimethylpyridin-4-amine.
Amidation: The N,N-dimethylpyridin-4-amine undergoes amidation to introduce the carboxamide group at the 2-position.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a nucleophilic catalyst in various organic reactions, including esterifications and acylations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride involves its role as a nucleophilic catalyst. The compound enhances the rate of reactions by stabilizing transition states and facilitating the formation of intermediates. The molecular targets include various electrophiles, and the pathways involved are primarily those of nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
4-dimethylaminopyridine: Similar in structure but lacks the carboxamide group.
4-aminopyridine: Lacks the dimethylamino and carboxamide groups.
N,N-dimethylpyridin-4-amine: Lacks the carboxamide group.
Uniqueness
4-amino-N,N-dimethylpyridine-2-carboxamide hydrochloride is unique due to the presence of both the amino and dimethylamino groups along with the carboxamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-amino-N,N-dimethylpyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c1-11(2)8(12)7-5-6(9)3-4-10-7;/h3-5H,1-2H3,(H2,9,10);1H |
InChI Key |
UDNSCUPSFUTIPF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



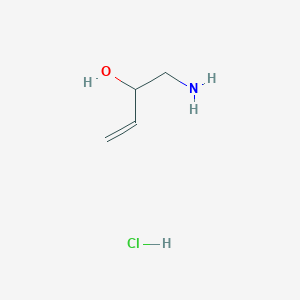
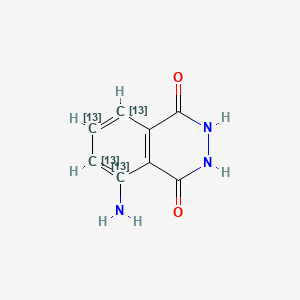
![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)
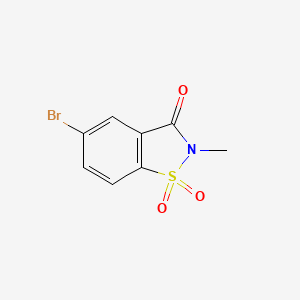
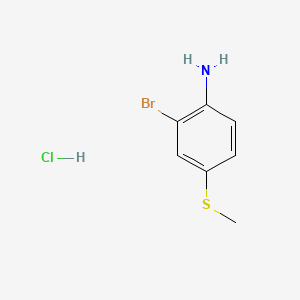



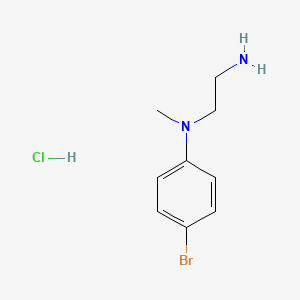
![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)



